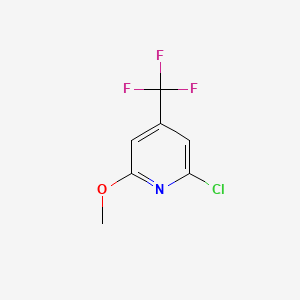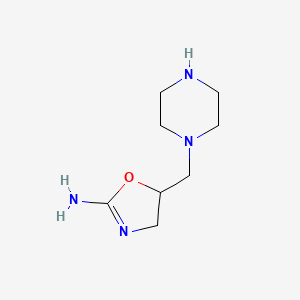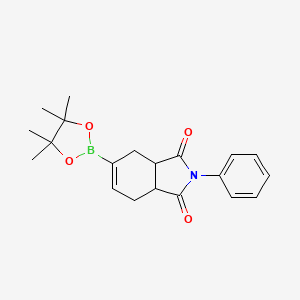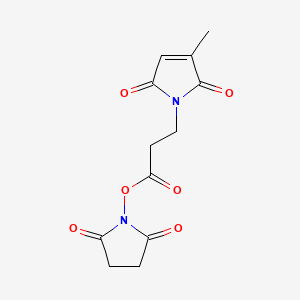
Gadopentetat-Monomeglumin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadopentetate monomeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a complex of gadolinium with diethylenetriamine pentaacetic acid (DTPA) and meglumine. This compound enhances the visibility of internal structures in MRI by altering the relaxation times of tissues where it accumulates .
Wissenschaftliche Forschungsanwendungen
Gadopentetate monomeglumine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a standard for calibrating analytical instruments and in the study of complexation reactions.
Biology: Facilitates the visualization of biological structures and processes in MRI studies.
Medicine: Widely used as a contrast agent in MRI to enhance the visibility of blood vessels, tissues, and organs. It helps in the diagnosis of various conditions, including tumors, vascular diseases, and neurological disorders.
Industry: Employed in the development and testing of new MRI contrast agents and imaging techniques
Wirkmechanismus
Target of Action
Gadopentetate Monomeglumine, also known as Gadopentetic acid, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are the protons in the body’s tissues .
Mode of Action
The mode of action of Gadopentetate Monomeglumine is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the body, thereby enhancing the contrast in MRI scans .
Pharmacokinetics
The pharmacokinetics of intravenously administered Gadopentetate Monomeglumine in normal subjects conforms to a two-compartment open model with mean distribution and elimination half-lives . Gadopentetate is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .
Result of Action
The result of Gadopentetate Monomeglumine’s action is the enhancement of the contrast in MRI scans. This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .
Biochemische Analyse
Biochemical Properties
Gadopentetate Monomeglumine plays a significant role in biochemical reactions. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are primarily based on proton density and proton relaxation dynamics .
Cellular Effects
Gadopentetate Monomeglumine has been reported to cause both acute and lasting neurotoxic effects when administered in high doses in a rat model . It can also cause serious side effects including hives, difficulty breathing, swelling of the face, lips, tongue, or throat, burning, itching, swelling, scaling, and tightening or hardening of the skin, muscle weakness, joint stiffness in arms, legs, or feet, deep bone pain in ribs or hips, trouble moving, skin redness or discoloration, little or no urinating, painful or difficult urination, swelling in feet or ankles, tiredness, shortness of breath, and swelling, bruising, redness, itching, burning, or skin changes where the injection was given .
Molecular Mechanism
The molecular mechanism of Gadopentetate Monomeglumine is based on its paramagnetic property, which reduces the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Temporal Effects in Laboratory Settings
In laboratory settings, Gadopentetate Monomeglumine has been observed to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .
Dosage Effects in Animal Models
In animal models, high doses of Gadopentetate Monomeglumine have been reported to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .
Metabolic Pathways
Gadopentetate Monomeglumine is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection . It does not undergo any detectable biotransformation or decomposition .
Transport and Distribution
Gadopentetate Monomeglumine is transported and distributed within cells and tissues. It is usually administered as a salt of a complex of gadolinium with DTPA . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates .
Subcellular Localization
Given its role as a contrast agent in MRI, it is likely to be distributed throughout the cell where it interacts with protons to enhance the visualization of tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadopentetate monomeglumine involves the complexation of gadolinium ions with diethylenetriamine pentaacetic acid (DTPA) in the presence of meglumine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex. The process involves the following steps:
- Dissolution of gadolinium oxide in hydrochloric acid to form gadolinium chloride.
- Neutralization of the solution with sodium hydroxide.
- Addition of diethylenetriamine pentaacetic acid to the gadolinium chloride solution.
- Adjustment of pH to facilitate complex formation.
- Addition of meglumine to stabilize the complex.
Industrial Production Methods: Industrial production of gadopentetate monomeglumine follows similar steps but on a larger scale. The process is carried out in stainless steel reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its composition and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Gadopentetate monomeglumine primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Complexation: Involves gadolinium ions and diethylenetriamine pentaacetic acid in the presence of meglumine.
Stabilization: Achieved by adjusting pH and using stabilizing agents like meglumine.
Major Products: The primary product of these reactions is the gadopentetate monomeglumine complex, which is used as a contrast agent in MRI .
Vergleich Mit ähnlichen Verbindungen
- Gadoterate meglumine
- Gadobutrol
- Gadoteridol
- Gadodiamide
Comparison: Gadopentetate monomeglumine is unique due to its specific complexation with diethylenetriamine pentaacetic acid and meglumine, which provides stability and enhances its effectiveness as a contrast agent. Compared to other gadolinium-based contrast agents, it has a well-established safety profile and is widely used in clinical practice. Its paramagnetic properties and ability to enhance MRI images make it a valuable tool in medical diagnostics .
Eigenschaften
CAS-Nummer |
92923-57-4 |
|---|---|
Molekularformel |
C21H40GdN4O15 |
Molekulargewicht |
745.814 |
IUPAC-Name |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1 |
InChI-Schlüssel |
JNUAARWESXPZKG-BMWGJIJESA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Synonyme |
N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex |
Herkunft des Produkts |
United States |
Q1: What makes gadopentetate monomeglumine suitable for creating multimodal imaging agents?
A1: Gadopentetate monomeglumine is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its structure makes it a unique precursor for developing multimodal imaging agents because it serves as both a source of carbon and gadolinium (Gd3+) ions [, ]. This dual functionality allows for the one-step synthesis of carbon quantum dots (CQDs) doped with Gd3+ chelates.
Q2: What are the advantages of using these gadolinium-doped carbon quantum dots (Gd(III)/CQDs) as imaging agents?
A2: The Gd(III)/CQDs demonstrate potential as multimodal imaging agents due to their combined magnetic resonance and fluorescence properties [, ]. These nanoparticles exhibit a good magnetic resonance response, making them detectable by MRI. Simultaneously, they possess photoluminescence properties, allowing for fluorescence imaging (FI). This combined modality offers the potential for more comprehensive and sensitive diagnostic imaging.
Q3: Are there any challenges in utilizing gadopentetate monomeglumine for synthesizing these imaging agents?
A3: One challenge lies in optimizing the synthesis conditions to control the properties of the resulting Gd(III)/CQDs. Research indicates that pyrolysis temperature significantly influences the carbonization degree of the precursor, impacting the quantum yield and Gd3+ content of the final product []. For instance, temperatures exceeding 350°C during pyrolysis can negatively affect the desired properties of the Gd(III)/CQDs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)






